psbL protein - 147651-82-9

psbL protein

Catalog Number: EVT-1516801
CAS Number: 147651-82-9
Molecular Formula: C26H39N5O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

PsbL protein is primarily found in the thylakoid membranes of chloroplasts in higher plants and in the thylakoid membranes of cyanobacteria. It is a highly conserved protein across different species, reflecting its fundamental role in photosynthesis. Studies have shown that variations in the psbL gene can affect photosynthetic efficiency and adaptability to environmental changes.

Classification

PsbL belongs to the family of proteins associated with photosystem II. It is classified as a membrane protein due to its localization within the thylakoid membrane, where it interacts with other components of the photosystem II complex, including proteins like D1, D2, and cytochrome b559.

Synthesis Analysis

Methods

The synthesis of psbL protein can be analyzed using various biochemical techniques. One common method involves ribosome profiling, which provides insights into translation initiation and codon translation rates. This technique allows researchers to monitor the synthesis of specific proteins by analyzing ribosome occupancy on mRNA transcripts.

Technical Details

  • Ribosome Profiling: This method utilizes deep sequencing to capture ribosome-bound mRNA fragments, enabling quantification of translation rates for psbL.
  • Mass Spectrometry: Advanced mass spectrometry techniques can be employed to analyze post-translational modifications and confirm the identity and quantity of psbL protein produced during synthesis.
Molecular Structure Analysis

Structure

The psbL protein exhibits a characteristic structure that includes several transmembrane domains, which anchor it within the thylakoid membrane. The three-dimensional structure has been elucidated using techniques such as X-ray crystallography and cryo-electron microscopy.

Data

Chemical Reactions Analysis

Reactions

PsbL participates in several critical biochemical reactions within photosystem II:

  • Electron Transfer: The primary reaction involves transferring electrons from water molecules to plastoquinone.
  • Photolysis of Water: PsbL plays a role in facilitating the splitting of water molecules, releasing oxygen as a byproduct.

Technical Details

The efficiency of these reactions can be influenced by factors such as light intensity, temperature, and the presence of specific inhibitors or activators that affect photosystem II activity.

Mechanism of Action

Process

The mechanism by which psbL operates within photosystem II involves several steps:

  1. Light Absorption: Chlorophyll molecules absorb light energy.
  2. Excitation Transfer: This energy excites electrons, which are then transferred through various cofactors within the complex.
  3. Electron Donation: PsbL assists in donating electrons from water molecules to plastoquinone, thereby initiating the electron transport chain.

Data

Research has demonstrated that mutations or deletions in the psbL gene can lead to decreased photosynthetic efficiency and altered electron transport dynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 10 kDa.
  • Solubility: PsbL is soluble in detergents used for membrane protein extraction but insoluble in aqueous buffers without stabilizers.

Chemical Properties

  • Stability: PsbL maintains structural integrity under various environmental conditions but may denature under extreme pH or temperature changes.
  • Post-translational Modifications: Common modifications include phosphorylation, which may regulate its activity within photosystem II.
Applications

Scientific Uses

PsbL protein is extensively studied for its role in:

  • Photosynthesis Research: Understanding how variations in psbL affect plant growth and adaptation to stress.
  • Biotechnology: Engineering crops with enhanced photosynthetic efficiency through genetic manipulation of psbL expression.
  • Environmental Science: Investigating how changes in climate conditions impact photosynthetic organisms at a molecular level.
Introduction to PsbL in Photosystem II (PS II)

Historical Discovery and Genomic Context of PsbL

The identification of psbL emerged from early genetic and biochemical investigations into PSII composition in cyanobacteria during the late 1980s and early 1990s. Initial characterizations revealed it as one of numerous small open reading frames (ORFs) within plastid genomes encoding hydrophobic proteins of unknown function associated with PSII. Targeted mutagenesis studies, particularly in the model cyanobacterium Synechocystis sp. PCC 6803, proved pivotal in elucidating PsbL's functional significance. Deletion or disruption of the psbL gene resulted in severe photoautotrophic growth defects and impaired PSII function, establishing it as an essential core subunit rather than an auxiliary factor [1].

Genomically, the psbL gene exhibits a conserved operon structure across oxygenic photosynthetic organisms. In cyanobacteria, it is typically co-transcribed as part of the psbEFLJ cluster, which also encodes the essential small subunits PsbE (cytochrome b₅₅₉ alpha), PsbF (cytochrome b₅₅₉ beta), and PsbJ [1] [3]. This operonic organization suggests co-regulation and potentially coordinated assembly of these structurally and functionally interrelated components into the evolving PSII complex. In chloroplasts of higher plants, psbL is located within the plastid genome, maintaining its association with other PSII core genes, reflecting the evolutionary conservation of its genomic context and functional importance. The expression of psbL is tightly regulated in response to light and developmental cues, aligning with the biogenesis and repair demands of PSII [3].

Table 1: Key Milestones in PsbL Research

Time PeriodKey AdvancementModel SystemSignificance
Late 1980s - Early 1990sIdentification of psbL geneCyanobacteria (e.g., Synechocystis), Plant ChloroplastsRecognition as a PSII-associated gene
1990s - Early 2000sTargeted deletion mutagenesisSynechocystis sp. PCC 6803Establishment of essential role in PSII function and photoautotrophy
2000s - 2010sSite-directed mutagenesis of N-terminusSynechocystis sp. PCC 6803Elucidation of N-terminal domain function in QB site assembly and electron transfer
2020sCryo-EM structures of PSII assembly intermediatesThermosynechococcus elongatusVisualization of PsbL position within PSII dimer interface and assembly complexes

Structural Overview of PsbL: Molecular Weight, Domains, and Topology

PsbL is a relatively small protein with a molecular weight of approximately 4.5 kDa [1]. Its structure is characterized by a single transmembrane (TM) α-helix, anchoring it firmly within the thylakoid membrane. This TM domain is flanked by short hydrophilic termini. The C-terminal end is generally very short and exposed to the stromal (or cytosolic in cyanobacteria) side. The N-terminal region, however, is more substantial and functionally critical, comprising a hydrophilic extension of approximately 15 amino acid residues that protrudes into the stromal/cytosolic space [1]. This N-terminal domain is highly conserved across species and plays a vital role in subunit interactions and PSII function.

Figure 1: Topology of PsbL within PSII:

Thylakoid Lumen----------------|Transmembrane Helix (Single α-helix)|----------------Stromal/Cytosolic Side|N-terminal Hydrophilic Domain (~15 aa)|C-terminus (Short)

Site-directed mutagenesis studies, particularly involving deletions within this N-terminal hydrophilic region, have illuminated its functional importance. Three key deletion mutants in Synechocystis were instrumental: Δ(N6–N8), Δ(P11–V12), and Δ(E13–N15) [1]. While Δ(N6–N8) and Δ(P11–V12) strains retained photoautotrophic capability (though with increased photodamage susceptibility), the Δ(E13–N15) mutant exhibited a severe phenotype. This mutant showed drastically reduced photoautotrophic growth, fewer PSII centers, impaired oxygen evolution, and heightened sensitivity to light damage. Crucially, biophysical analyses revealed that the Δ(E13–N15) mutation altered the QB binding pocket, decreasing the affinity of plastoquinone for the QB site and perturbing forward electron transfer from QA⁻ to QB. This was evidenced by altered chlorophyll a variable fluorescence decay kinetics and increased sensitivity to low concentrations of PSII-directed herbicides like DCMU, which compete with QB for its binding site on the D1 protein [1].

Furthermore, the point mutation Y20A (tyrosine to alanine at position 20) also increased herbicide sensitivity and photodamage susceptibility, highlighting the importance of specific conserved residues within the TM domain [1]. Structural models derived from cryo-EM studies of PSII place PsbL at the monomer-monomer interface [3]. Its interactions involve contacts with the D1 and D2 reaction center proteins within the same monomer, and crucially, with the CP47 antenna protein and potentially PsbT and structural lipids from the adjacent monomer. These interactions, particularly those mediated by the N-terminal domain, appear to influence the conformation of the D1 protein's D-E loop, which forms part of the QB binding niche [1]. Disruption of these interactions, as seen in the deletion mutants, destabilizes the QB site and hinders efficient electron transfer. PsbL also contributes to stabilizing the dimeric form of PSII; its perturbation can lead to an accumulation of monomeric PSII complexes, which are often assembly or repair intermediates [3].

Table 2: Functional Impact of PsbL Mutations in Synechocystis sp. PCC 6803

MutationPhotoautotrophic GrowthPSII CentersO₂ EvolutionQB AffinityHerbicide SensitivityPhotodamage SusceptibilityKey Structural/Functional Consequence
Δ(N6–N8)ReducedSlightly ReducedImpairedSlightly ReducedIncreasedIncreasedModerate disruption of N-terminal interactions
Δ(P11–V12)ReducedSlightly ReducedImpairedSlightly ReducedIncreasedIncreasedModerate disruption of N-terminal interactions
Δ(E13–N15)Severely ReducedSignificantly ReducedSeverely ImpairedSignificantly ReducedGreatly IncreasedVery HighSevere disruption of N-terminal domain; Altered D-E loop conformation; Destabilized QB site; Impaired electron transfer QA⁻→QB
Y20AReducedReducedImpairedReducedIncreasedIncreasedDisrupted TM domain interactions (e.g., with lipids/PsbT)

Phylogenetic Distribution: Cyanobacteria to Higher Plants

PsbL exhibits a remarkable degree of conservation across the entire spectrum of oxygenic photosynthetic organisms, highlighting its fundamental role in PSII architecture and function. Its presence is ubiquitous, from the most ancient cyanobacteria to algae and higher plants [1] [3].

  • Cyanobacteria: PsbL is a core component of PSII in cyanobacteria, such as Synechocystis sp. PCC 6803 and Thermosynechococcus elongatus. Its gene (psbL) is located in the conserved psbEFLJ operon within the plastid genome. Studies in these organisms, particularly through mutagenesis, have provided the foundational understanding of PsbL's role in dimer stabilization, QB site function, and electron transfer efficiency. Cyanobacterial PsbL directly interacts with the large core antenna protein CP47 and is integral to the structure of PSII assembly intermediates, often co-purifying with factors like Psb27 and Psb28 in monomeric complexes arrested during biogenesis or repair [3].
  • Algae and Higher Plants: PsbL is faithfully conserved in the chloroplast genomes of green algae (e.g., Chlamydomonas) and higher plants (e.g., Arabidopsis thaliana). While the core function—stabilizing the PSII dimer and influencing the acceptor-side QB site—remains consistent, potential adaptations exist. These may involve subtle differences in interaction partners or regulatory mechanisms within the more complex thylakoid membrane system of chloroplasts. For instance, interactions with plant-specific subunits or light-harvesting complexes (LHCII) might be modulated, although the core interactions with D1, D2, and CP47 are preserved. The high sequence conservation, particularly in the transmembrane helix and the functionally critical N-terminal hydrophilic domain, underscores the indispensable and non-redundant nature of PsbL across evolution [1].

The extreme conservation of key residues, such as those in the N-terminal domain targeted in the deletion studies (positions 6-15) and the tyrosine at position 20 (Y20), across cyanobacteria, algae, and plants demonstrates strong evolutionary pressure maintaining PsbL's specific molecular interactions. This conservation pattern suggests that the mechanisms by which PsbL stabilizes the PSII dimer interface, modulates the QB binding environment via interactions with the D1 D-E loop and PsbT/lipids, and protects against photodamage are universally essential for efficient PSII function in all oxygenic phototrophs [1] [3].

Table 3: Conservation of Key PsbL Domains Across Phylogeny

Properties

CAS Number

147651-82-9

Product Name

psbL protein

Molecular Formula

C26H39N5O5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.